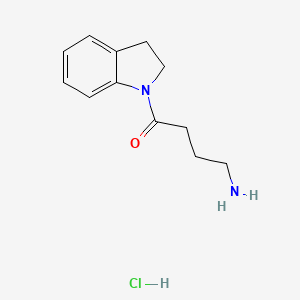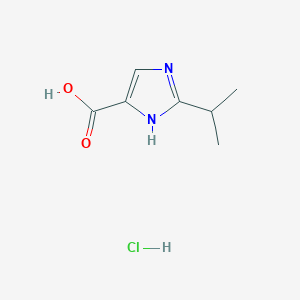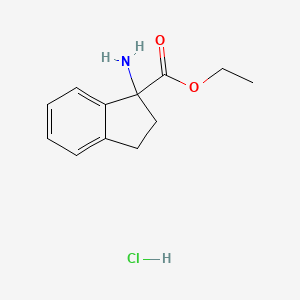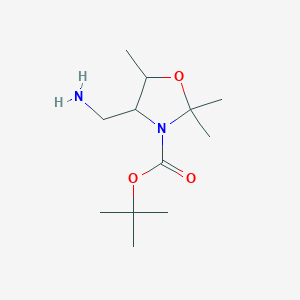
2-(1H-pyrazol-4-yl)piperidine
Vue d'ensemble
Description
“2-(1H-pyrazol-4-yl)piperidine” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “2-(1H-pyrazol-4-yl)piperidine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .
Molecular Structure Analysis
The molecular structure of “2-(1H-pyrazol-4-yl)piperidine” consists of a pyrazole ring attached to a piperidine ring . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-pyrazol-4-yl)piperidine” include its molecular weight, empirical formula, and InChI key . It is a solid compound .
Applications De Recherche Scientifique
Synthesis and Intermediates
A robust three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involves nucleophilic aromatic substitution, hydrogenation, and iodination. This process has been optimized for successful scale-up to multi-kilogram quantities, highlighting its significance in the pharmaceutical industry for the production of cancer treatment drugs (Fussell, S. J., Luan, A., Peach, P., & Scotney, G., 2012).
Antiviral and Anticancer Applications
Piperidyl-thienyl chalcones and their 2-pyrazoline derivatives, synthesized from 4-piperidin-1-ylbenzaldehyde, have shown potential anti-HIV activity. This research indicates the critical role of substituents in enhancing the compounds' therapeutic efficacy, with some derivatives demonstrating no cytotoxicity in primary human cells, marking them as promising candidates for further antiviral research (Rizvi, S. U. F., Siddiqui, H., Johns, M., Detorio, M., & Schinazi, R., 2012).
Molecular Interaction Studies
The molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor has been studied extensively. This compound is a potent and selective antagonist, offering insights into the design of new therapeutic agents targeting cannabinoid receptors, which can have implications beyond pain management to include obesity and addiction treatments (Shim, J., Welsh, W., Cartier, E., Edwards, J., & Howlett, A., 2002).
Designing G Protein-Biased Ligands
Incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage led to the development of high-affinity dopamine receptor partial agonists, demonstrating the possibility of designing G protein-biased partial agonists. This approach opens new avenues in the therapeutic management of psychiatric disorders, including schizophrenia and bipolar disorder, by fine-tuning receptor interactions to improve efficacy and reduce side effects (Möller, D., Banerjee, A., Uzuneser, T. C., et al., 2017).
Therapeutic Approaches Against Alzheimer's Disease
2-(Piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides have been identified as selective and potent inhibitors of acetylcholinesterase and amyloid β aggregation. This class of compounds presents a multifunctional therapeutic approach against Alzheimer's disease by inhibiting key processes involved in the disease's progression, offering potential for the development of new Alzheimer's treatments (Umar, T., Shalini, S., Raza, M. K., et al., 2019).
Safety And Hazards
Orientations Futures
The future directions for “2-(1H-pyrazol-4-yl)piperidine” and other pyrazole derivatives involve their potential use in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are being studied for their broad range of pharmacological properties .
Propriétés
IUPAC Name |
2-(1H-pyrazol-4-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-2-4-9-8(3-1)7-5-10-11-6-7/h5-6,8-9H,1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOKDKCXNOEKGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CNN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-4-yl)piperidine | |
CAS RN |
1306606-12-1 | |
| Record name | 2-(1H-pyrazol-4-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate](/img/structure/B1525033.png)
![2-[4-(2-methoxyethoxy)phenyl]-5-methyl-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525035.png)


![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine](/img/structure/B1525040.png)
![2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid](/img/structure/B1525042.png)





![3-[(4-Bromothiophen-2-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B1525048.png)

